1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-7-9-19(10-8-18)31(28,29)22-14-26(13-15-2-4-16(24)5-3-15)21-11-6-17(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDUDVVTYRNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the 4-chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The 4-methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and dehalogenated products.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural differences and similarities with analogs identified in the evidence:
Structural and Electronic Analysis
- Position 1 Variations: The 4-chlorophenylmethyl group (target compound) offers a para-substituted aromatic ring, favoring planar interactions. The 4-methylbenzyl group provides moderate hydrophobicity without halogen-based electronic effects.
Position 3 Variations :
- The 4-methoxybenzenesulfonyl group (target) balances electron donation (methoxy) and sulfone polarity. The 4-isopropyl analog increases steric bulk, possibly affecting target engagement.
- The unsubstituted benzenesulfonyl group lacks electronic modulation, while the 3-chlorobenzenesulfonyl group introduces an electron-withdrawing meta-substituent, altering charge distribution.
- Position 6/7 Variations: Fluorine (target, ) enhances electronegativity and stability. Ethoxy/methoxy groups may improve solubility but increase metabolic susceptibility.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H18ClFNO3S
- IUPAC Name: 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties against various bacterial strains. For instance, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains Tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It showed significant inhibition of acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes.
| Enzyme | Inhibition IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | 21.25 ± 0.15 (Thiourea) |
| Urease | Varies by compound | N/A |
3. Anti-inflammatory and Anticancer Activities
The compound's structure suggests potential anti-inflammatory and anticancer activities. Research indicates that derivatives related to this compound have been effective in cancer chemotherapy and inflammation control.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- A study published in Brazilian Journal of Pharmaceutical Sciences noted that compounds with sulfonamide functionalities exhibited significant antibacterial and enzyme inhibitory activities. The findings suggest that the presence of a sulfonamide group enhances the pharmacological profile of quinoline derivatives .
- Another study focused on the synthesis of piperidine derivatives reported that these compounds exhibited promising results in inhibiting AChE, which is critical for treating neurodegenerative diseases .
Q & A
Q. Analytical Workflow :
HPLC-PDA : Use a C18 column (e.g., Chromolith®) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
LC-MS : Confirm molecular weights of impurities against reference standards .
Advanced: How to optimize reaction conditions for higher yield and purity?
Answer:
Key variables to test in a factorial design :
- Catalyst : Compare PdCl(PPh) vs. Pd(OAc) for Suzuki-Miyaura coupling steps .
- Solvent : Evaluate DMF vs. THF for solubility and reaction efficiency.
- Temperature : Test 80–120°C for cyclization steps.
Methodological Tip :
Use split-plot experimental design (as in ) to manage variables:
- Main Plot : Catalyst type.
- Subplot : Solvent system.
- Replicates : 4 replicates per condition to assess reproducibility.
Advanced: How to design an environmental fate study for this compound?
Answer:
Follow the INCHEMBIOL framework ():
Laboratory Study :
- Hydrolysis : Expose the compound to pH 3–9 buffers; monitor degradation via HPLC.
- Photolysis : Use UV light (254 nm) to assess stability.
Ecosystem Modeling :
- Biotic Compartments : Test bioaccumulation in Daphnia magna (OECD 202).
- Abiotic Compartments : Measure adsorption to soil (OECD 106).
Data Contradiction Analysis :
If field results deviate from lab predictions, apply comparative methodology () to identify confounding variables (e.g., microbial activity, organic matter).
Advanced: How to resolve discrepancies in bioactivity data across assays?
Answer:
Contradictions may arise from assay conditions or target selectivity.
Comparative Analysis :
- Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Test against structurally related compounds (e.g., ’s quinoline derivatives) to isolate substituent effects.
Dose-Response Curves : Calculate IC values in triplicate; use ANOVA to assess statistical significance.
Q. Example Workflow :
| Assay Type | IC (μM) | Notes |
|---|---|---|
| Enzyme Inhibition | 0.45 ± 0.02 | Competitive inhibitor |
| Cell Viability | 12.3 ± 1.1 | Off-target effects? |
Basic: Which analytical techniques ensure purity for pharmacological studies?
Answer:
- HPLC-UV/Vis : Use a Purospher® STAR column (C18, 5 μm) with isocratic elution (70:30 acetonitrile/water) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Check for solvent residues (<0.1% w/w).
Advanced: How to design stability studies under varying storage conditions?
Answer:
Adopt a split-split plot design ():
- Factors :
- Temperature (4°C, 25°C, 40°C).
- Humidity (30%, 60%, 90% RH).
- Response Variables :
- Degradation products (HPLC area %).
- Color/appearance changes.
Statistical Analysis :
Use mixed-effects models to account for hierarchical variables (temperature > humidity > time).
Advanced: How to address toxicity discrepancies between in vitro and in vivo models?
Answer:
Metabolite Screening : Identify hepatic metabolites (e.g., hydroxylated derivatives) via LC-HRMS.
Comparative Toxicology : Use zebrafish embryos (’s ecosystem approach) to bridge in vitro-in vivo gaps.
Dose Translation : Apply allometric scaling (e.g., mg/kg to μM) to reconcile concentration ranges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
